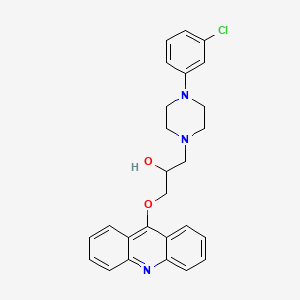
alpha-((9-Acridinyloxy)methyl)-4-(3-chlorophenyl)-1-piperazineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((9-Acridinyloxy)methyl)-4-(3-chlorophenyl)-1-piperazineethanol is a complex organic compound that features a combination of acridine, chlorophenyl, and piperazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((9-Acridinyloxy)methyl)-4-(3-chlorophenyl)-1-piperazineethanol typically involves multi-step organic reactions. A common approach might include:
Formation of the acridinyloxy intermediate: This could involve the reaction of acridine with an appropriate alkylating agent.
Attachment of the chlorophenyl group: This step might involve a substitution reaction where a chlorophenyl group is introduced.
Formation of the piperazineethanol moiety: This could involve the reaction of piperazine with an appropriate alcohol derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or ethanol moieties.
Reduction: Reduction reactions might target the acridine or chlorophenyl groups.
Substitution: The compound could undergo substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Alpha-((9-Acridinyloxy)methyl)-4-(3-chlorophenyl)-1-piperazineethanol could have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-cancer or anti-microbial activities.
Mécanisme D'action
The mechanism of action of alpha-((9-Acridinyloxy)methyl)-4-(3-chlorophenyl)-1-piperazineethanol would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-((9-Acridinyloxy)methyl)-4-phenyl-1-piperazineethanol: Lacks the chlorophenyl group.
Alpha-((9-Acridinyloxy)methyl)-4-(3-methylphenyl)-1-piperazineethanol: Contains a methyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group in alpha-((9-Acridinyloxy)methyl)-4-(3-chlorophenyl)-1-piperazineethanol might confer unique chemical and biological properties, such as increased lipophilicity or altered reactivity.
Propriétés
Numéro CAS |
113105-90-1 |
|---|---|
Formule moléculaire |
C26H26ClN3O2 |
Poids moléculaire |
448.0 g/mol |
Nom IUPAC |
1-acridin-9-yloxy-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C26H26ClN3O2/c27-19-6-5-7-20(16-19)30-14-12-29(13-15-30)17-21(31)18-32-26-22-8-1-3-10-24(22)28-25-11-4-2-9-23(25)26/h1-11,16,21,31H,12-15,17-18H2 |
Clé InChI |
SVPBRBRZDBTVDF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC(COC2=C3C=CC=CC3=NC4=CC=CC=C42)O)C5=CC(=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


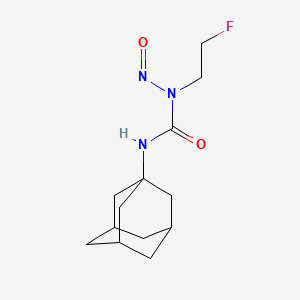

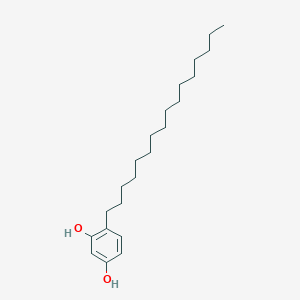
![5-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B12814485.png)

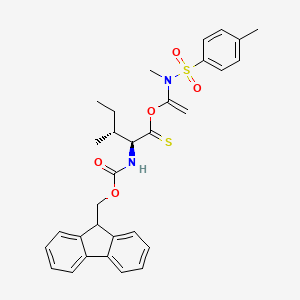

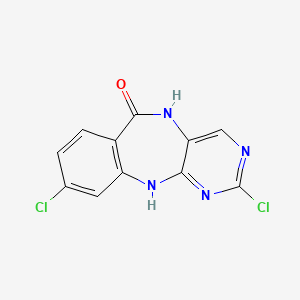

![8'-Methoxy-3-methyl-6'-nitrospiro[1,3-benzothiazole-2,2'-1,3-benzoxazine]](/img/structure/B12814524.png)

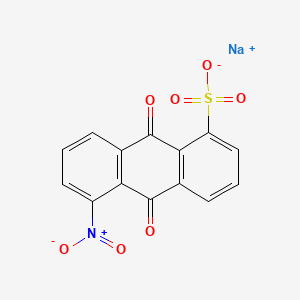
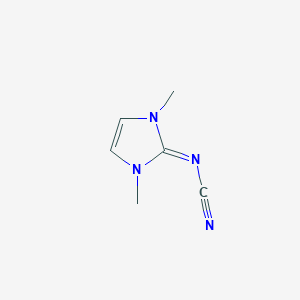
![2-Bromo-6,7-dimethylbenzo[d]thiazole](/img/structure/B12814551.png)
